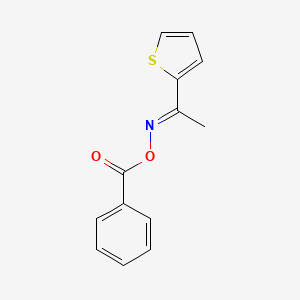
Benzoic acid, 1-(2-thienyl)ethylidenamino ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-THIEN-2-YLETHANONE O-BENZOYLOXIME is a chemical compound that belongs to the class of oxime derivatives. Oximes are known for their versatility in organic synthesis and their ability to form stable complexes with various metals. This compound is characterized by the presence of a thienyl group, an ethanone moiety, and an O-benzoyloxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-THIEN-2-YLETHANONE O-BENZOYLOXIME typically involves the reaction of thien-2-yl ethanone with hydroxylamine to form the corresponding oxime, followed by benzoylation. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the formation of the oxime and the subsequent benzoylation step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(1E)-1-THIEN-2-YLETHANONE O-BENZOYLOXIME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(1E)-1-THIEN-2-YLETHANONE O-BENZOYLOXIME has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-1-THIEN-2-YLETHANONE O-BENZOYLOXIME involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the thienyl group may interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- Dibenzo[b,e]oxepin-11(6H)-one O-benzoyloxime
- Dibenzo[b,e]thiepin-11(6H)-one O-benzoyloxime
Uniqueness
(1E)-1-THIEN-2-YLETHANONE O-BENZOYLOXIME is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11NO2S |
|---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
[(E)-1-thiophen-2-ylethylideneamino] benzoate |
InChI |
InChI=1S/C13H11NO2S/c1-10(12-8-5-9-17-12)14-16-13(15)11-6-3-2-4-7-11/h2-9H,1H3/b14-10+ |
InChI Key |
VEDLFVRPLQEYON-GXDHUFHOSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=CC=C1)/C2=CC=CS2 |
Canonical SMILES |
CC(=NOC(=O)C1=CC=CC=C1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















